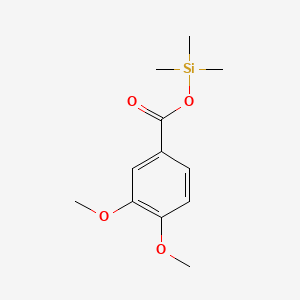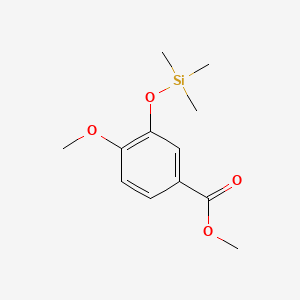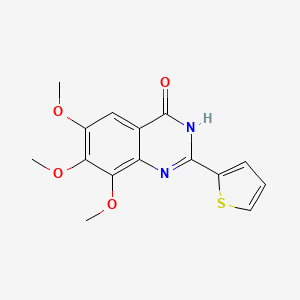
Cholesteryl hemisuccinate*monocyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryl hemisuccinate*monocyclohexylamine is a compound that combines cholesteryl hemisuccinate with monocyclohexylamine. Cholesteryl hemisuccinate is a derivative of cholesterol, where the hydroxy group of cholesterol is esterified with succinic acid . This compound is often used as a detergent to replace cholesterol in various biochemical applications, including protein crystallography .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl hemisuccinate involves the esterification of cholesterol with succinic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
For the preparation of cholesteryl hemisuccinate*monocyclohexylamine, cholesteryl hemisuccinate is reacted with monocyclohexylamine. The reaction conditions may involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryl hemisuccinate*monocyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Cholesteryl hemisuccinate*monocyclohexylamine has a wide range of applications in scientific research:
Chemistry: Used as a detergent in the crystallization of membrane proteins.
Biology: Helps in studying the properties of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential anticancer properties and its role in drug delivery systems.
Industry: Utilized in the formulation of liposomes and other vesicular systems for drug delivery.
Mecanismo De Acción
The mechanism of action of cholesteryl hemisuccinate*monocyclohexylamine involves its interaction with lipid membranes. The compound mimics the properties of cholesterol, stabilizing the structure of phospholipid bilayers and influencing membrane fluidity and elasticity . It also affects the binding and activity of membrane proteins, which can impact various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: The parent compound, essential for cell membrane structure and function.
Cholesteryl succinate: Another derivative of cholesterol with similar properties.
Ergosterol: A sterol found in fungi, structurally similar to cholesterol.
Uniqueness
Cholesteryl hemisuccinate*monocyclohexylamine is unique due to its combination of cholesteryl hemisuccinate and monocyclohexylamine, which enhances its solubility and functionality in various applications. Its ability to mimic cholesterol while providing additional stability to lipid membranes makes it a valuable tool in biochemical and pharmaceutical research .
Propiedades
Fórmula molecular |
C37H63NO4 |
|---|---|
Peso molecular |
585.9 g/mol |
Nombre IUPAC |
cyclohexanamine;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H50O4.C6H13N/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;7-6-4-2-1-3-5-6/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6H,1-5,7H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 |
Clave InChI |
NFWLHBXLQVQNIT-XTCKSVDZSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C1CCC(CC1)N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)


